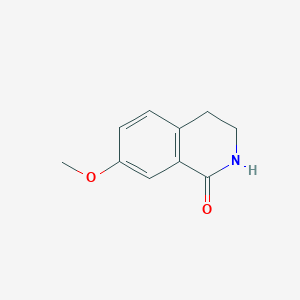

7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

7-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-3-2-7-4-5-11-10(12)9(7)6-8/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEYUVIGABSXEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCNC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542855 | |

| Record name | 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-04-4 | |

| Record name | 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound this compound (CAS No. 22246-04-4). As a significant heterocyclic scaffold and pharmaceutical intermediate, unambiguous structural confirmation is critical for researchers and drug development professionals.[1] This document synthesizes predictive data based on established spectroscopic principles and comparative data from analogous structures to provide a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of the title compound. Methodologies for data acquisition are detailed to ensure reproducibility and adherence to rigorous scientific standards.

Introduction and Molecular Structure

This compound is a lactam derivative of the isoquinoline family. Its structure features a bicyclic system comprising a benzene ring fused to a dihydropyridinone ring, with a methoxy substituent on the aromatic portion. This compound serves as a valuable building block in medicinal chemistry.

Compound Identification:

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₁₁NO₂[2]

The structural analysis that follows is based on the atom numbering scheme presented in Figure 1.

Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Spectroscopic Analysis Workflow

The definitive characterization of this compound relies on a synergistic approach employing multiple spectroscopic techniques. The workflow diagram below (Figure 2) illustrates the logical progression from sample preparation to final structural elucidation.

Figure 2: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information on the number of distinct protons and their neighboring environments. The predicted chemical shifts and multiplicities are detailed in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

|---|---|---|---|---|

| H8 | ~ 7.9 - 8.1 | d | 1H | Aromatic H, ortho to C=O group; strongly deshielded. |

| H5 | ~ 7.0 - 7.2 | d | 1H | Aromatic H, ortho to C4a. |

| H6 | ~ 6.8 - 6.9 | dd | 1H | Aromatic H, ortho to methoxy group and meta to C=O. |

| NH | ~ 6.5 - 7.5 | br s | 1H | Amide proton; chemical shift is concentration and solvent dependent. |

| -OCH ₃ | ~ 3.8 - 3.9 | s | 3H | Methoxy group protons; singlet due to no adjacent protons. |

| H3 | ~ 3.4 - 3.6 | t | 2H | Methylene protons adjacent to nitrogen (N-CH₂). |

| H4 | ~ 2.9 - 3.1 | t | 2H | Methylene protons adjacent to the aromatic ring (Ar-CH₂). |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom # | Chemical Shift (δ, ppm) | Assignment & Rationale |

|---|---|---|

| C1 | ~ 165 - 168 | Amide Carbonyl (C=O); most deshielded carbon. |

| C7 | ~ 160 - 163 | Aromatic C attached to -OCH₃ group. |

| C8a | ~ 135 - 138 | Aromatic C, quaternary, fused to the amide ring. |

| C4a | ~ 128 - 131 | Aromatic C, quaternary, fused to the aliphatic ring. |

| C5 | ~ 126 - 128 | Aromatic CH. |

| C8 | ~ 115 - 118 | Aromatic CH. |

| C6 | ~ 112 - 114 | Aromatic CH. |

| -OC H₃ | ~ 55 - 56 | Methoxy Carbon. |

| C3 | ~ 40 - 42 | Aliphatic Methylene (N-CH₂). |

| C4 | ~ 28 - 30 | Aliphatic Methylene (Ar-CH₂). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FTIR

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer. Collect a background spectrum of the empty instrument or pure KBr, followed by the sample spectrum.

-

Data Analysis: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

IR Spectral Data

The expected characteristic absorption bands are based on data from the closely related 6-methoxy isomer and established frequency ranges.[4]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~ 3200 | Medium, Broad | N-H Stretch | Secondary Amide (Lactam) |

| ~ 3050 - 3080 | Medium | C-H Stretch | Aromatic |

| ~ 2850 - 2960 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~ 1660 - 1680 | Strong, Sharp | C=O Stretch (Amide I) | Lactam Carbonyl |

| ~ 1600, 1480 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1250 | Strong | C-O Stretch | Aryl-Alkyl Ether |

The most prominent and diagnostic peak in the IR spectrum is the strong C=O stretch of the lactam ring, expected around 1670 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the most abundant ions. The base peak corresponding to the protonated molecule confirms the molecular weight.

MS Data and Fragmentation

-

Molecular Formula: C₁₀H₁₁NO₂

-

Exact Mass: 177.079 Da

-

Expected Ionization: In ESI positive mode, the primary ion observed will be the protonated molecule.

-

[M+H]⁺: m/z = 178.086

-

The high-resolution mass spectrum should show a peak at m/z 178.086, which corresponds to the formula [C₁₀H₁₂NO₂]⁺. Potential fragmentation pathways could involve the loss of carbon monoxide (CO, 28 Da) from the lactam ring or cleavage of the methoxy group.

Summary and Conclusion

This guide provides a detailed spectroscopic profile of this compound. The combination of NMR, IR, and MS data creates a unique fingerprint for this compound, enabling its unambiguous identification and quality assessment. The predicted NMR data outlines the specific proton and carbon environments, the IR data confirms the presence of critical lactam and ether functional groups, and the mass spectrometry data verifies the elemental composition and molecular weight. This comprehensive dataset serves as an essential reference for chemists and pharmaceutical scientists working with this important heterocyclic scaffold.

References

A Technical Guide to the Physicochemical Characterization of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] this compound (CAS No. 22246-04-4) is a key derivative within this class, serving as a valuable intermediate in the synthesis of more complex pharmaceutical agents.[3] Its structural features make it a compound of interest for the development of novel therapeutics.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to generate reliable and reproducible data.

Part 1: Melting Point Determination

The melting point of a solid crystalline substance is a fundamental physical property that provides a primary indication of its identity and purity.[5][6] For a pure compound, the melting point is typically a sharp, well-defined range of 0.5-1.0°C.[3] Impurities tend to depress and broaden this range.[3][7] While the exact melting point of this compound is not consistently reported, its isomer, 6-Methoxy-3,4-dihydro-2H-isoquinolin-1-one (CAS 22246-12-4), has a reported melting point of 136-138°C, suggesting a similar range for the 7-methoxy isomer.[7]

Theoretical Justification of the Experimental Protocol

The chosen methodology, capillary melting point determination, is a standard and reliable technique in organic chemistry.[3][7][8] The principle involves heating a small, finely powdered sample in a capillary tube within a calibrated apparatus. The process must be gradual to ensure thermal equilibrium between the sample, the thermometer, and the heating block. A rapid heating rate can lead to an erroneously high and broad melting range due to a lag in heat transfer.[3][5] Therefore, a two-stage approach is recommended: a rapid initial determination to find an approximate range, followed by a slow, careful measurement.[3][5]

Experimental Protocol for Melting Point Determination

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)

-

Melting point capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and crystalline. If necessary, grind a small amount of the crystals into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Firmly tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 1-2 mm.[7][8]

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[3]

-

-

Approximate Melting Point Determination:

-

Set a rapid heating rate (e.g., 10-20°C per minute).[5]

-

Observe the sample and record the temperature at which it begins to melt and the temperature at which it becomes completely liquid. This provides a rough estimate of the melting range.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new capillary with a fresh sample.

-

Set a slow heating rate of approximately 1-2°C per minute once the temperature is within 15-20°C of the expected melting point.[3][5]

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last solid crystal melts.

-

The melting point range is reported as T1 – T2.

-

Repeat the measurement with a fresh sample to ensure reproducibility. The results should be consistent.

-

Data Presentation

The determined melting point should be recorded in a clear and structured format.

| Compound | CAS Number | Trial | Melting Point Range (°C) | Observations |

| This compound | 22246-04-4 | 1 | TBD | Sharp melt, colorless liquid |

| This compound | 22246-04-4 | 2 | TBD | Consistent with Trial 1 |

Workflow Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 7-METHOXY-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 22246-04-4 [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. 7-ethoxy-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde | C13H17NO3 | CID 139267726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. appchemical.com [appchemical.com]

- 7. lookchem.com [lookchem.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one and its Relation to Isoquinoline Alkaloids

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline alkaloid family represents a vast and structurally diverse class of natural products, many of which possess significant pharmacological properties.[1] At the core of numerous synthetic and biosynthetic pathways leading to these complex molecules lies the versatile 3,4-dihydroisoquinolin-1(2H)-one scaffold. This guide focuses specifically on 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one , a key intermediate and structural motif. We will explore its synthesis, characterization, and pivotal role as a precursor in the broader context of isoquinoline alkaloid chemistry. This document provides a Senior Application Scientist's perspective on the causality behind synthetic strategies and analytical methodologies, aiming to equip researchers with both foundational knowledge and actionable protocols.

Introduction: The Significance of the Isoquinoline Core

Isoquinoline alkaloids are a major class of plant metabolites, with over 2,500 identified structures, renowned for their wide range of physiological effects.[1][2] This family includes potent analgesics like morphine, antimicrobial agents such as berberine, and muscle relaxants like tubocurarine.[1] The biosynthetic origin of these compounds typically starts from the amino acid L-tyrosine, which is converted into dopamine and 4-hydroxyphenylacetaldehyde.[1][2] These precursors condense to form (S)-norcoclaurine, the central precursor to all isoquinoline alkaloids.[1]

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a "privileged scaffold" in medicinal chemistry due to its prevalence in bioactive natural products and its ideal structural properties for specific interactions with biological targets.[3][4] this compound is a derivative of this core structure, featuring a methoxy group at the C-7 position, which significantly influences its reactivity and biological profile.[3] This substitution pattern is a common feature in many naturally occurring and synthetic isoquinoline-based compounds.[3][5]

Synthetic Pathways to the 3,4-Dihydroisoquinolin-1(2H)-one Core

The construction of the dihydroisoquinoline core is a cornerstone of alkaloid synthesis. Several name reactions have become indispensable tools for organic chemists. The choice of method often depends on the desired substitution pattern and the stability of the starting materials.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust and widely used method for synthesizing 3,4-dihydroisoquinolines.[6][7] It involves the intramolecular cyclization of a β-arylethylamide using a condensing agent under acidic conditions, typically at elevated temperatures.[6][8]

Causality of Experimental Choices:

-

Substrate: The reaction requires a β-phenethylamide. The aromatic ring must be sufficiently electron-rich to facilitate intramolecular electrophilic aromatic substitution. The presence of electron-donating groups, such as the methoxy group in the precursor to our target molecule, enhances the nucleophilicity of the aromatic ring and promotes cyclization.[7][8]

-

Condensing Agent: Agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or polyphosphoric acid (PPA) are used.[7][9] Their primary function is to activate the amide carbonyl, transforming the oxygen into a good leaving group and generating a highly electrophilic intermediate (a nitrilium ion or an imidoyl phosphate) that is susceptible to attack by the aromatic ring.[8][9]

-

Solvent and Temperature: The reaction is often carried out in a high-boiling inert solvent like toluene or xylene to achieve the necessary temperatures for cyclization.[9] Microwave-assisted methods have also been developed to accelerate the reaction.[7]

Generalized Mechanism: The reaction proceeds via an intramolecular electrophilic aromatic substitution. Two main mechanistic pathways are proposed depending on the conditions: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion.[6][8]

Caption: Bischler-Napieralski Reaction Workflow.

The Pictet-Spengler Reaction

While the Bischler-Napieralski reaction yields dihydroisoquinolines, the closely related Pictet-Spengler reaction produces tetrahydroisoquinolines.[10][11] This reaction condenses a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[10][12] The resulting Schiff base/iminium ion undergoes an intramolecular cyclization.[11][13] Although it doesn't directly produce the title lactam, it is a fundamental route to the underlying tetrahydroisoquinoline scaffold and is crucial in the biosynthesis of isoquinoline alkaloids.[14][15]

Caption: Pictet-Spengler Reaction Workflow.

Experimental Protocols

The following protocols are presented as a validated starting point for laboratory synthesis and analysis.

Synthesis of this compound

This procedure is adapted from established Bischler-Napieralski methodologies.[8][16]

Step 1: Amide Formation

-

To a solution of 3-methoxyphenethylamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add an acylating agent such as acetyl chloride or acetic anhydride (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.

-

Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-(3-methoxyphenethyl)acetamide precursor.

Step 2: Bischler-Napieralski Cyclization

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add the N-(3-methoxyphenethyl)acetamide (1.0 eq) and a solvent such as anhydrous acetonitrile or toluene.[16]

-

Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at 0 °C.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (typically 80-110 °C) for 4-6 hours.[8] Monitor the reaction progress by TLC or LC-MS.

-

Cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

-

Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to pH > 10.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound. Note: The cyclization can also yield the 5-methoxy isomer; careful purification and characterization are essential.

Analytical Characterization

Accurate characterization is critical to confirm the identity and purity of the synthesized compound.

Table 1: Key Analytical Data for this compound

| Analytical Technique | Expected Data |

| Molecular Formula | C₁₀H₁₁NO₂[17] |

| Molecular Weight | 177.20 g/mol [17] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.9-8.1 (d, 1H, Ar-H), ~6.8-7.0 (dd & d, 2H, Ar-H), ~3.85 (s, 3H, -OCH₃), ~3.5-3.6 (t, 2H, -CH₂-N), ~2.9-3.0 (t, 2H, Ar-CH₂-). Note: Exact shifts may vary.[18][19] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~164 (C=O), ~160 (Ar-C-O), ~129 (Ar-CH), ~125 (Ar-C), ~113 (Ar-CH), ~112 (Ar-CH), ~55 (-OCH₃), ~40 (-CH₂-N), ~28 (Ar-CH₂-). Note: Exact shifts may vary.[18] |

| Mass Spectrometry (ESI+) | m/z: 178.08 [M+H]⁺ |

Protocol: UPLC-MS Analysis An Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method is ideal for monitoring reaction progress and assessing final product purity.[20][21]

-

Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[22]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is effective.[20][22]

-

Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4-0.6 mL/min.

-

Detection: Monitor via UV-Vis (e.g., 254 nm) and a coupled mass spectrometer (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode.[21][23]

Role in Isoquinoline Alkaloid Chemistry and Drug Development

The 7-methoxy substituted dihydroisoquinoline core is a frequent structural element in a wide range of pharmacologically active compounds.[24][25]

-

Biosynthetic Precursor Analog: The structure serves as a synthetic analog for intermediates in the biosynthesis of more complex alkaloids like berberine and morphine, which often feature methoxy substitutions on the isoquinoline core.[1][2]

-

Scaffold for Drug Discovery: The 3,4-dihydroisoquinolin-1(2H)-one scaffold is utilized in the development of novel therapeutic agents. Derivatives have shown promise as antioomycete agents for plant disease management and have been explored for various other biological activities.[18][26]

-

Versatile Intermediate: The lactam functionality can be reduced to the corresponding amine, providing access to the full tetrahydroisoquinoline core. The aromatic ring can undergo further electrophilic substitution, and the nitrogen can be alkylated, making it a versatile platform for generating compound libraries for high-throughput screening.[4]

Recent studies have highlighted the potential of related structures, such as 7-methoxy-dihydroquinoxalin-2(1H)-one derivatives, as potent tubulin-binding tumor-vascular disrupting agents, demonstrating the therapeutic relevance of this substitution pattern on related heterocyclic systems.[27]

Conclusion

This compound is more than a simple heterocyclic compound; it is a critical gateway to the vast and pharmacologically rich world of isoquinoline alkaloids. A thorough understanding of its synthesis, particularly via the Bischler-Napieralski reaction, and its analytical characterization provides researchers with the tools needed to explore this chemical space. As a foundational scaffold, its strategic manipulation continues to yield novel compounds with significant potential in both medicine and agriculture, reinforcing the enduring importance of classic organic synthesis in modern drug discovery.

References

- 1. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

- 2. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 3. 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | 43207-78-9 | Benchchem [benchchem.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. name-reaction.com [name-reaction.com]

- 11. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 13. youtube.com [youtube.com]

- 14. The Isoquinoline Alkaloids Chemistry and Pharmacology - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 15. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 16. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]

- 17. 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | C10H11NO2 | CID 10607392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ias.ac.in [ias.ac.in]

- 20. Determination of isoquinoline alkaloids by UPLC-ESI-Q-TOF MS: Application to Chelidonium majus L. -Analytical Science and Technology | 학회 [koreascience.kr]

- 21. Identification of Isoquinoline Alkaloids Components in <italic style="font-style: italic">Corydalis Suaveolens </italic>Hance<italic style="font-style: italic"> </italic>Based on UPLC-Q-Orbitrap-HRMS Technique [fxcsxb.com]

- 22. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical analysis of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

An In-Depth Technical Guide to the Thermochemical Analysis of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Abstract

The thermochemical properties of active pharmaceutical ingredients (APIs) are fundamental to drug development, influencing stability, solubility, polymorphism, and formulation design. This guide presents a comprehensive, integrated methodology for the complete thermochemical characterization of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. By synergistically combining high-level computational quantum chemistry with precise experimental calorimetric techniques, we delineate a self-validating workflow to determine key thermodynamic parameters, including enthalpies of formation, combustion, sublimation, and fusion. This document provides researchers, scientists, and drug development professionals with both the theoretical grounding and detailed, field-proven protocols necessary to conduct a rigorous thermochemical analysis, ensuring data integrity and accelerating preclinical assessment.

Introduction: The Imperative of Thermochemical Data in Pharmaceutical Science

A molecule's thermodynamic properties are a quantitative measure of its stability and energetic landscape. For a pharmaceutical candidate, this information is not merely academic; it is critical for predicting shelf-life, understanding potential polymorphic transformations, and designing robust manufacturing and formulation processes. The isoquinoline core is a privileged scaffold in numerous natural alkaloids and synthetic drugs[1][2]. This compound represents a key synthetic intermediate and a potential pharmacophore, making its fundamental energetic properties a subject of considerable importance[3][4].

A singular reliance on either experimental or computational methods can introduce unforeseen errors or limitations. Experimental measurements can be affected by sample purity and instrumental precision, while computational results are highly dependent on the chosen level of theory. Therefore, a truly robust analysis leverages both approaches in a complementary, cross-validating fashion. This guide establishes such a framework, detailing the pathway from in silico prediction to experimental verification.

Theoretical Framework: High-Accuracy Computational Thermochemistry

Computational chemistry provides an indispensable tool for predicting thermochemical data, offering insights into molecular stability before a compound is even synthesized. The goal is to calculate the gas-phase standard molar enthalpy of formation (ΔfH°m(g)) with "chemical accuracy" (<4 kJ·mol⁻¹).

Rationale for Selecting the Level of Theory

The choice of computational method is a balance between accuracy and resource intensity. While Density Functional Theory (DFT), particularly with the B3LYP functional, is excellent for geometry optimization, high-accuracy composite methods are required for reliable energy calculations[5][6]. Methods like the Gaussian-n (Gn) series, such as G4MP2, are designed to approximate high-level coupled-cluster calculations through a series of additive corrections, consistently delivering highly accurate results for organic molecules[7].

Protocol: Ab Initio Calculation of Gas-Phase Enthalpy of Formation

This protocol outlines the use of a composite method to determine the standard enthalpy of formation.

Step 1: Geometry Optimization and Frequency Analysis

-

Action: Perform a geometry optimization and frequency calculation on this compound.

-

Method: DFT with the B3LYP functional and a 6-31G(d) basis set is a reliable and cost-effective starting point.

-

Rationale: This step locates the lowest energy conformation of the molecule. The frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.[8]

Step 2: High-Accuracy Single-Point Energy Calculation

-

Action: Using the optimized geometry from Step 1, perform a single-point energy calculation.

-

Method: G4MP2 theory.[7]

-

Rationale: The G4MP2 method calculates a highly accurate electronic energy for the optimized structure. This multi-step calculation is designed to extrapolate to the complete basis set limit with coupled-cluster accuracy.[7][9]

Step 3: Calculation of Atomization Energy

-

Action: Repeat Steps 1 and 2 for each constituent atom (C, H, N, O) in its standard state.

-

Action: Calculate the total atomization energy (ΣD₀) at 0 K using the following equation: ΣD₀ = [Σ E(atoms)] - E(molecule) where E is the G4MP2 electronic energy plus the ZPVE.

Step 4: Derivation of Enthalpy of Formation at 298.15 K

-

Action: Convert the atomization energy to the gas-phase enthalpy of formation at 298.15 K.

-

Equation: ΔfH°m(g, 298.15 K) = [Σ ΔfH°m(atoms, 298.15 K)] - [ΣD₀ + Hcorr]

-

ΔfH°m(atoms, 298.15 K): Use well-established experimental values for the enthalpies of formation of the gaseous atoms (e.g., C: 716.7 ± 0.4 kJ·mol⁻¹, H: 218.0 ± 0.0 kJ·mol⁻¹, N: 472.7 ± 0.4 kJ·mol⁻¹, O: 249.2 ± 0.1 kJ·mol⁻¹).

-

Hcorr: The thermal correction to enthalpy from 0 K to 298.15 K, obtained from the frequency calculation in Step 1.

-

Visualization: Computational Workflow

Caption: Workflow for computational determination of gas-phase enthalpy of formation.

Experimental Determination of Thermochemical Properties

Experimental calorimetry provides the benchmark against which computational models are validated. The primary objectives are to determine the standard molar enthalpy of combustion (ΔcH°m) and the standard molar enthalpy of sublimation (ΔsubH°m).

Enthalpy of Combustion via Static Bomb Calorimetry

For an organic compound containing only C, H, O, and N, static bomb calorimetry is the preferred method for determining the enthalpy of combustion.[10] The experiment measures the heat released during complete combustion under constant volume.

Protocol: Static Bomb Combustion Calorimetry

1. Sample Preparation and Calorimeter Calibration:

-

Action: Press a pellet of the high-purity crystalline sample (mass ~0.5-1.0 g). Weigh the sample accurately.

-

Action: Calibrate the energy equivalent of the calorimeter by combusting a certified standard, such as benzoic acid.[11]

-

Rationale: The energy equivalent (ε_cal) is essential for converting the measured temperature change into energy. Benzoic acid has a well-known and certified energy of combustion.

2. Bomb Assembly:

-

Action: Place the sample pellet in a crucible (e.g., platinum) inside the decomposition vessel ("bomb"). Attach a cotton fuse of known mass and energy of combustion.

-

Action: Seal the bomb and pressurize it with ~3 MPa of pure oxygen.

-

Rationale: High-pressure pure oxygen ensures rapid and complete combustion of the organic sample.[10]

3. Combustion Experiment:

-

Action: Submerge the sealed bomb in a known mass of water within the calorimeter's jacket. Allow the system to reach thermal equilibrium.

-

Action: Ignite the sample via an electrical current through the fuse and record the temperature change (ΔT) over time with high precision (e.g., using a digital thermometer with 0.001 K resolution).[11]

4. Post-Combustion Analysis and Corrections:

-

Action: After combustion, vent the bomb and analyze the liquid phase for the formation of nitric acid (via titration with standard NaOH solution).

-

Action: Calculate the gross energy of combustion (ΔU) using: ΔU = -ε_cal * ΔT.

-

Action: Apply corrections for the fuse ignition energy and the energy of nitric acid formation.

-

Action: Convert the constant volume energy (ΔU) to the constant pressure enthalpy (ΔH) using ΔH = ΔU + Δn_gas(RT), where Δn_gas is the change in moles of gas in the combustion reaction.

-

Action: Apply Washburn corrections to adjust the data from the actual experimental conditions within the bomb to standard state conditions (p° = 0.1 MPa).[10]

Enthalpy of Sublimation via Calvet Microcalorimetry

The enthalpy of sublimation is the critical link between the solid-state experimental data and the gas-phase computational data. It represents the energy required to transition a molecule from the crystal lattice directly into the gas phase.

Protocol: Calvet Microcalorimetry

1. Instrument Setup:

-

Action: Use a Calvet-type microcalorimeter, which is highly sensitive to small heat flows.

-

Rationale: This technique can accurately measure the very slow process of sublimation at a given temperature.[5][6]

2. Sample Loading:

-

Action: Place a small, accurately weighed amount of the crystalline sample into a sublimation cell.

3. Isothermal Measurement:

-

Action: Introduce the cell into the calorimeter, which is held at a constant temperature (T = 298.15 K).

-

Action: Simultaneously, apply a vacuum to induce sublimation. The instrument measures the endothermic heat flow required to maintain the isothermal condition as the sample sublimates.

-

Action: The experiment continues until the entire sample has sublimated, indicated by the heat flow signal returning to the baseline.

4. Data Analysis:

-

Action: Integrate the heat flow signal over time to obtain the total energy absorbed.

-

Action: The molar enthalpy of sublimation at that temperature is calculated by dividing the total energy by the number of moles of the sample.

Visualization: Integrated Experimental Workflow

Caption: Integrated workflow for the experimental determination of thermochemical properties.

Data Synthesis and Cross-Validation

The power of this integrated approach lies in the synthesis of computational and experimental data to produce a validated thermochemical profile.

Deriving Enthalpies of Formation

-

Crystalline-Phase Enthalpy of Formation (ΔfH°m(cr)): This is calculated from the experimentally determined enthalpy of combustion using Hess's Law. For a compound with the formula CₐHₑNᵢOₘ: ΔfH°m(cr, compound) = [a·ΔfH°m(CO₂, g) + (e/2)·ΔfH°m(H₂O, l)] - ΔcH°m(cr, compound)

-

Note: Use the standard literature values for the enthalpies of formation of CO₂(g) and H₂O(l) (-393.51 ± 0.13 kJ·mol⁻¹ and -285.83 ± 0.04 kJ·mol⁻¹, respectively).[12]

-

-

Gas-Phase Enthalpy of Formation (ΔfH°m(g)) - Experimental: This is derived by combining the crystalline-phase enthalpy of formation with the enthalpy of sublimation: ΔfH°m(g) = ΔfH°m(cr) + ΔsubH°m

Cross-Validation and Data Integrity

The ultimate test of the methodology is the comparison of the gas-phase enthalpy of formation derived from experiments with the value calculated ab initio. Agreement within a few kJ·mol⁻¹ provides strong confidence in the entire dataset. Discrepancies may point to issues with sample purity, experimental error, or an inadequate level of theory in the computation, prompting further investigation.

Summary of Thermochemical Data

All quantitative data should be summarized for clarity. As direct experimental data for the title compound is not published, the table below uses data for the structurally similar 7-methoxy-α-tetralone (C₁₁H₁₂O₂) as an illustrative example to demonstrate the expected output.[13]

| Parameter | Symbol | Value (kJ·mol⁻¹) | Method |

| Molar Mass | M | 177.20 g·mol⁻¹ | Calculated[14] |

| Experimental Data (Illustrative Example: 7-methoxy-α-tetralone) | |||

| Standard Molar Energy of Combustion | ΔcU°m(cr) | -5501.0 ± 2.4 | Static Bomb Calorimetry[13] |

| Standard Molar Enthalpy of Combustion | ΔcH°m(cr) | -5504.1 ± 2.4 | Calculated from ΔcU°m(cr)[13] |

| Standard Molar Enthalpy of Sublimation | ΔsubH°m(298.15 K) | 95.8 ± 1.0 | Calvet Microcalorimetry[13] |

| Standard Molar Enthalpy of Formation (cryst.) | ΔfH°m(cr) | -338.1 ± 2.6 | Derived from ΔcH°m(cr)[13] |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°m(g) | -242.3 ± 2.8 | Derived from ΔfH°m(cr) + ΔsubH°m[13] |

| Computational Data (Hypothetical for Title Compound) | |||

| Standard Molar Enthalpy of Formation (gas) | ΔfH°m(g) | Value TBD | G4MP2 Calculation |

| Cross-Validation | |||

| Difference (ΔfH°m(g) Experimental - Computational) | ΔΔfH°m | Value TBD |

Conclusion

This guide has detailed a rigorous, dual-pronged strategy for the definitive thermochemical analysis of this compound. By integrating high-accuracy computational chemistry with precise calorimetric measurements, the resulting data is not only comprehensive but also internally validated. The enthalpies of formation, combustion, and sublimation are foundational parameters that directly inform decisions in process chemistry, solid-state characterization, and formulation development. Adherence to these protocols will ensure the generation of high-quality, reliable thermodynamic data, mitigating risks and facilitating the progression of promising pharmaceutical candidates.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-METHOXY-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 22246-04-4 [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Accurate quantum chemical energies for 133 000 organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 12. 7-Methoxy-4-methylcoumarin: Standard Molar Enthalpy of Formation Prediction in the Gas Phase Using Machine Learning and Its Comparison to the Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ThermoML:J. Chem. Thermodyn. 2009, 41, 1, 69-73 [trc.nist.gov]

- 14. 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | C10H11NO2 | CID 10607392 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described methodology employs a robust two-step sequence starting from the commercially available m-methoxyphenethylamine. The synthesis involves an initial N-acylation to form an intermediate amide, followed by a regioselective intramolecular Friedel-Crafts acylation catalyzed by polyphosphoric acid (PPA). This guide offers detailed, step-by-step instructions, mechanistic insights, characterization data, and expert troubleshooting advice to ensure reliable and reproducible outcomes for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Background

The 3,4-dihydroisoquinolin-1(2H)-one core structure is a prominent motif in a variety of biologically active compounds and natural products. Its rigid, lactam-containing framework serves as a versatile template for the development of novel therapeutic agents. The 7-methoxy substituted analog, in particular, is a key intermediate for more complex molecular targets.

The synthesis strategy presented here is predicated on fundamental and reliable organic reactions. The transformation begins with the protection and activation of the primary amine of m-methoxyphenethylamine via N-acylation. The subsequent and key step is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation), which constructs the heterocyclic ring. The choice of polyphosphoric acid (PPA) as the cyclizing agent is critical; it functions as both a potent Brønsted-Lowry acid catalyst and a dehydrating agent, effectively promoting the desired ring closure while minimizing side reactions. This method is favored for its operational simplicity and generally good yields.

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct stages:

Step 1: N-Acylation The primary amine of m-methoxyphenethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. A base, such as triethylamine, is used to scavenge the HCl byproduct, driving the reaction to completion and forming the stable amide intermediate, N-[2-(3-methoxyphenyl)ethyl]acetamide.

Step 2: Intramolecular Friedel-Crafts Acylation In the presence of hot polyphosphoric acid, the amide carbonyl oxygen is protonated, significantly increasing the electrophilicity of the carbonyl carbon. The aromatic ring, activated by the electron-donating methoxy group, then performs an intramolecular nucleophilic attack. The methoxy group directs the cyclization primarily to the para position (C6 of the phenyl ring), which is sterically accessible and electronically favorable, leading to the desired 7-methoxy regioisomer. A subsequent dehydration and tautomerization yield the final lactam product. This type of cyclization is a variation of the Bischler-Napieralski reaction, which more broadly encompasses the cyclization of β-arylethylamides.[1][2][3]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the final product. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Step 1: N-Acylation | |||||

| m-Methoxyphenethylamine | C₉H₁₃NO | 151.21 | 2.00 g | 13.22 | 1.0 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 1.14 g (1.03 mL) | 14.54 | 1.1 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.48 g (2.04 mL) | 14.61 | 1.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 mL | - | - |

| Step 2: Cyclization | |||||

| N-[2-(3-methoxyphenyl)ethyl]acetamide | C₁₁H₁₅NO₂ | 193.24 | (from Step 1) | ~13.22 | 1.0 |

| Polyphosphoric Acid (PPA) | Hₙ₊₂PₙO₃ₙ₊₁ | - | ~25 g | - | - |

Step-by-Step Procedure

Part A: Synthesis of N-[2-(3-methoxyphenyl)ethyl]acetamide

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add m-methoxyphenethylamine (2.00 g, 13.22 mmol). Dissolve it in dichloromethane (40 mL).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Base Addition: Add triethylamine (2.04 mL, 14.61 mmol) to the cooled solution.

-

Acylation: Add acetyl chloride (1.03 mL, 14.54 mmol) dropwise to the stirring solution over 10 minutes. Ensure the temperature remains below 5 °C during the addition. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

-

Work-up:

-

Quench the reaction by slowly adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Isolation: The resulting crude product, a pale yellow oil or off-white solid, is typically of sufficient purity for the next step. An estimated yield of ~95% (approx. 2.43 g) can be assumed for calculating the amount needed for Step 2.

Part B: Synthesis of this compound

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), place polyphosphoric acid (~25 g).

-

Heating: Heat the PPA to 80-90 °C in an oil bath with stirring until it becomes a mobile liquid.

-

Reactant Addition: Add the crude N-[2-(3-methoxyphenyl)ethyl]acetamide from Part A to the hot PPA in one portion.

-

Reaction: Increase the temperature of the oil bath to 100-110 °C and stir the mixture vigorously for 1.5 to 2 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes), if desired.

-

Work-up (Caution: Exothermic):

-

Allow the reaction mixture to cool slightly (to ~60-70 °C) and then very carefully pour it onto ~100 g of crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

-

Once the ice has melted, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

-

Purification:

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol, to yield the final product as a white to off-white crystalline solid.

-

Process Workflow Visualization

References

Application Note: Synthesis of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one via the Bischler-Napieralski Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Dihydroisoquinolinone Core

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a valuable template for the spatial presentation of functional groups, enabling potent and selective interactions with various biological targets. The Bischler-Napieralski reaction is a cornerstone of synthetic organic chemistry, offering a powerful and direct method for constructing the 3,4-dihydroisoquinoline ring system.[1][2] This application note provides a detailed, field-tested protocol for the synthesis of a key building block, 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one, leveraging this classic transformation.

Reaction Principles: Mechanism and Strategic Considerations

The Bischler-Napieralski reaction is fundamentally an intramolecular electrophilic aromatic substitution.[3][4] The process involves the cyclization of a β-arylethylamide precursor under dehydrating acidic conditions.[2][5]

Mechanism: The reaction is understood to proceed via one of two primary mechanistic pathways, largely dependent on the specific reagents and conditions employed.[2][5] The most commonly accepted mechanism, particularly when using phosphorus oxychloride (POCl₃), involves the formation of a highly electrophilic nitrilium ion intermediate.[1][2][6]

-

Amide Activation: The carbonyl oxygen of the β-arylethylamide attacks the electrophilic phosphorus center of POCl₃. This activation transforms the hydroxyl group of the amide tautomer into a good leaving group.

-

Formation of the Nitrilium Ion: Elimination of the dichlorophosphate group generates a resonance-stabilized nitrilium ion. This species is a potent electrophile.

-

Intramolecular Cyclization: The electron-rich aromatic ring of the phenethyl group acts as a nucleophile, attacking the electrophilic nitrilium carbon. This is the key ring-forming step. The presence of an electron-donating group, such as the methoxy group at the meta position of the ethylamine moiety, strongly activates the para position for this electrophilic attack, ensuring high regioselectivity.[3][7]

-

Rearomatization: The resulting cationic intermediate loses a proton to restore aromaticity, yielding the 3,4-dihydroisoquinoline product.

Choice of Reagents:

-

Phosphorus Oxychloride (POCl₃): POCl₃ is the most widely used dehydrating agent for this transformation.[4][5][7] It is highly effective and typically used in excess, sometimes serving as both the reagent and the solvent.[1]

-

Precursor Synthesis: A successful Bischler-Napieralski cyclization is contingent on the purity of the starting N-acyl-β-phenylethylamide. Therefore, this guide includes a robust protocol for the synthesis of the necessary precursor, N-[2-(3-methoxyphenyl)ethyl]acetamide, from 2-(3-methoxyphenyl)ethanamine.

Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Phosphorus oxychloride is corrosive and reacts violently with water; handle with extreme care under anhydrous conditions.

Part A: Synthesis of Precursor N-[2-(3-methoxyphenyl)ethyl]acetamide

This initial step ensures a high-quality substrate for the critical cyclization reaction.

Materials & Reagents:

-

2-(3-methoxyphenyl)ethanamine

-

Acetic anhydride

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel

Step-by-Step Protocol:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 2-(3-methoxyphenyl)ethanamine (1 equiv.) in anhydrous dichloromethane (approx. 5 mL per 1 g of amine).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Acylation: Add acetic anhydride (1.1 equiv.) dropwise to the cooled solution via a dropping funnel over 20-30 minutes. The slow addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench any unreacted acetic anhydride. Extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Part B: Bischler-Napieralski Cyclization to this compound

Materials & Reagents:

-

N-[2-(3-methoxyphenyl)ethyl]acetamide (from Part A)

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile or Toluene, anhydrous

-

Ice, crushed

-

Ammonium hydroxide (NH₄OH), concentrated

-

Dichloromethane (DCM)

-

Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer

Step-by-Step Protocol:

-

Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N-[2-(3-methoxyphenyl)ethyl]acetamide (1 equiv.).

-

Solvent Addition: Add anhydrous acetonitrile or toluene (approx. 10 mL per 1 g of amide).

-

Reagent Addition: Cool the flask in an ice bath. Carefully and slowly add phosphorus oxychloride (3-4 equiv.) to the stirred suspension. The addition is exothermic and should be controlled.

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent) using a heating mantle.[1] Maintain reflux for 2-4 hours.[2] Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it, in a slow stream, onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and must be performed slowly in a fume hood.

-

Basification: Once all the ice has melted, carefully basify the acidic aqueous solution by adding concentrated ammonium hydroxide dropwise until the pH is approximately 9-10. This neutralizes the acidic medium and precipitates the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the complete process from the starting amine to the final cyclized product.

Caption: Synthetic workflow for this compound.

Expected Results and Characterization

The following table summarizes the key quantitative and qualitative data expected for the final product.

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Yield (Cyclization) | 60-80% |

| Melting Point | Approx. 146-147 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (d, 1H), ~6.8 (dd, 1H), ~6.7 (d, 1H), ~6.1 (br s, 1H, NH), ~3.8 (s, 3H, OCH₃), ~3.6 (t, 2H, CH₂N), ~2.9 (t, 2H, ArCH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~165, ~160, ~140, ~129, ~125, ~113, ~112, ~55 (OCH₃), ~41 (CH₂N), ~28 (ArCH₂) |

| HRMS (ESI) | Calculated for C₁₀H₁₂NO₂ [M+H]⁺: 178.0868, Found: 178.0863 |

Troubleshooting and Optimization Insights

-

Low Yield in Cyclization: The primary cause is often moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The use of freshly distilled POCl₃ and anhydrous solvents is critical. For less reactive substrates, adding phosphorus pentoxide (P₂O₅) to the POCl₃ can increase the dehydrating power of the medium.[3][5][6]

-

Formation of Styrene Side-Products: A potential side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes.[3][6] This is more common with substrates that can form stable carbocations. Ensuring the reaction does not overheat excessively can help minimize this pathway.

-

Difficult Purification: If the crude product is an oil or difficult to purify, ensure the work-up was complete. The pH must be sufficiently basic (9-10) to ensure the product is in its free base form for efficient extraction into the organic solvent.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Bischler napieralski reaction | PPTX [slideshare.net]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. Bischler-Napieralski - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols: The Utility of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one in Modern Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Drug Discovery

The 3,4-dihydroisoquinolin-1(2H)-one nucleus, and its parent scaffold 1,2,3,4-tetrahydroisoquinoline (THIQ), are recognized as "privileged structures" in medicinal chemistry.[1][2][3] This designation is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a versatile foundation for the development of a wide array of therapeutic agents. Compounds incorporating this scaffold have demonstrated a broad spectrum of biological activities, including antitumor, anti-inflammatory, and neuroprotective properties.[1][4]

Within this class, 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one stands out as a particularly valuable building block and pharmacophore. Its specific substitution pattern and inherent structural features make it a cornerstone in the design of targeted therapies. This guide provides an in-depth overview of its primary applications in medicinal chemistry, supported by detailed protocols for its synthesis and biological evaluation, to empower researchers in their drug discovery efforts.

Core Scaffold: Synthesis and Properties

The most common and effective method for synthesizing the 3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction.[5][6][7][8][9] This reaction involves the intramolecular cyclodehydration of a β-phenethylamide, typically mediated by a strong acid and dehydrating agent. The methoxy group on the phenyl ring is an electron-donating group, which activates the aromatic ring and facilitates the critical intramolecular electrophilic aromatic substitution step.[7]

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 2-(3-methoxyphenyl)ethan-1-amine, culminating in the target lactam structure.

Rationale: The first step forms the necessary amide precursor. The second step utilizes polyphosphoric acid (PPA), which serves as both an acidic catalyst and a powerful dehydrating agent to drive the cyclization and formation of the dihydroisoquinolinone ring.[8]

Materials:

-

2-(3-Methoxyphenyl)ethan-1-amine

-

Ethyl formate

-

Polyphosphoric acid (PPA)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator

Procedure:

Step A: Synthesis of N-[2-(3-methoxyphenyl)ethyl]formamide

-

In a round-bottom flask, dissolve 2-(3-methoxyphenyl)ethan-1-amine (1.0 eq) in ethyl formate (5.0 eq).

-

Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the excess ethyl formate under reduced pressure using a rotary evaporator.

-

The resulting crude oil, the formamide intermediate, is typically of sufficient purity to be used directly in the next step without further purification.

Step B: Cyclization to this compound

-

Pre-heat polyphosphoric acid (PPA) (10x weight of the formamide) to 90°C in a round-bottom flask equipped with a magnetic stirrer.

-

Add the crude N-[2-(3-methoxyphenyl)ethyl]formamide from Step A to the hot PPA.

-

Increase the temperature to 120-130°C and stir vigorously for 2-3 hours. The mixture will become thick.

-

Monitor the reaction by TLC (e.g., 50% EtOAc in hexanes).

-

After completion, cool the reaction mixture to approximately 60°C and carefully quench by pouring it onto crushed ice with stirring.

-

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound as a solid.

Application Notes: Key Therapeutic Areas

PARP Inhibition in Oncology

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a cornerstone pharmacophore for inhibitors of Poly(ADP-ribose) Polymerase (PARP).[10][11] PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs).[11]

Mechanism of Action - Synthetic Lethality: In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. When PARP is inhibited, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication. The HR-deficient cancer cells cannot repair these DSBs, resulting in catastrophic genomic instability and cell death. This concept is known as synthetic lethality.[12] Normal cells, with functional HR, can tolerate PARP inhibition, providing a therapeutic window.[12]

The dihydroisoquinolinone core acts as a structural mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP, competitively binding to the enzyme's catalytic site.[11][13] Several approved PARP inhibitors, such as Olaparib and Rucaparib, feature this or a closely related lactam structure.[14]

| Compound Class | Target | Reported Activity (IC₅₀) | Reference |

| Isoquinolinone Analogues | PARP1 | Low nanomolar | [15] |

| Naphthyridinone Analogues | PARP1 | Sub-nanomolar | [15] |

| Dihydroisoquinol-1-one-4-carboxamides | PARP | Low micromolar | [10][11] |

Sigma-2 Receptor Ligands for Oncology and Neuroimaging

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, a close structural relative, is a well-established pharmacophore for high-affinity sigma-2 (σ₂) receptor ligands.[4][16][17][18] The σ₂ receptor is overexpressed in many rapidly proliferating tumor cells, making it an attractive biomarker and target for cancer therapeutics and diagnostic imaging agents.[16][19]

Derivatives based on this scaffold have been developed as potent and selective ligands, with some being radiolabeled for use in Positron Emission Tomography (PET) to visualize tumors.[18]

| Compound Series | Target Affinity (Kᵢ) | Selectivity | Reference |

| Tetrahydroisoquinolinylalkyl benzamides | 5-6 nM for σ₂ | High selectivity over σ₁ | [16] |

| Spirocyclic THIQ derivatives | 8.7 - 133 nM for σ₂ | Variable | [18][19] |

Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Diseases

Derivatives of 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline have been designed and synthesized as potent inhibitors of phosphodiesterase type 4 (PDE4).[20] PDE4 is a key enzyme in inflammatory cells that degrades cyclic AMP (cAMP), a second messenger that mediates anti-inflammatory responses.[21] By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a reduction in the release of inflammatory mediators like TNF-α. This mechanism is the basis for treatments of inflammatory diseases such as psoriasis and COPD.[21][22][23]

Structure-activity relationship (SAR) studies have shown that the tetrahydroisoquinoline moiety plays a crucial role in binding to the PDE4B protein through hydrogen bonds and π-π stacking interactions.[22]

Modulators for Neurodegenerative Diseases

The THIQ scaffold is actively being investigated for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).[1][24][25][26][27] The multifactorial nature of AD requires therapeutic agents that can address multiple pathological pathways. THIQ derivatives have shown promise as:

-

Cholinesterase Inhibitors: Certain N-aryl-tetrahydroisoquinoline derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[1] Increasing acetylcholine levels is a primary symptomatic treatment strategy for AD.

-

Lysosome Biogenesis Enhancers: Recently, THIQ derivatives were identified that promote the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis.[24][26][27] Enhancing lysosomal function can improve the clearance of pathogenic protein aggregates, such as amyloid-β, a hallmark of AD.[24][27]

Experimental Protocols

Protocol 2: In Vitro PARP1 Chemiluminescent Assay

This protocol provides a method for determining the inhibitory activity of a test compound against purified PARP1 enzyme.

Principle: This assay measures the PARP1-catalyzed incorporation of biotinylated ADP-ribose (from a biotinylated NAD+ substrate) onto histone proteins coated on a 96-well plate.[28][29] The amount of incorporated biotin is detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. A decrease in the chemiluminescent signal relative to a vehicle control indicates inhibition of PARP1 activity.[30]

Materials:

-

PARP1 Chemiluminescent Assay Kit (e.g., from BPS Bioscience or similar) containing:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plate

-

Activated DNA

-

Biotinylated NAD+ substrate mixture

-

Assay buffer

-

Streptavidin-HRP

-

Chemiluminescent substrate reagents

-

-

Test compound (e.g., this compound derivative)

-

Positive control inhibitor (e.g., Olaparib)

-

DMSO (anhydrous)

-

Phosphate-buffered saline with Tween-20 (PBST)

-

Microplate luminometer

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.[30] Prepare serial dilutions of the test compound and the positive control (Olaparib) in assay buffer. The final DMSO concentration in the well should be kept constant and low (e.g., <1%).

-

Assay Setup:

-

Set up wells for "Blank" (no enzyme), "Positive Control" (enzyme + vehicle), and "Test Inhibitor" at various concentrations.

-

Add 5 µL of the appropriate inhibitor dilution or vehicle (for the Positive Control) to the designated wells.[31]

-

Add 25 µL of the Master Mix (containing PARP1 enzyme, activated DNA, and assay buffer) to all wells except the "Blank".[30]

-

Add assay buffer to the "Blank" wells.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 20 µL of the biotinylated NAD+ mixture to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Wash the plate three times with 200 µL of PBST buffer per well.

-

Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[30]

-

Wash the plate again three times with PBST.

-

Prepare the chemiluminescent substrate by mixing the reagents just before use. Add 100 µL to each well.[30]

-

-

Data Acquisition and Analysis:

-

Immediately measure the chemiluminescence using a microplate reader.

-

Subtract the "Blank" reading from all other values.

-

Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

This compound and its related THIQ analogs have unequivocally demonstrated their value as privileged scaffolds in medicinal chemistry. Their structural simplicity, synthetic accessibility, and ability to serve as a high-affinity pharmacophore for diverse and critical biological targets—from PARP and sigma-2 receptors in oncology to PDE4 and cholinesterases in inflammatory and neurodegenerative diseases—underscore their continued importance.

Future research will likely focus on leveraging this core for the development of next-generation therapeutics. This includes the design of inhibitors with enhanced isoform selectivity (e.g., for specific PARP or PDE4 subtypes), the incorporation of the scaffold into novel drug modalities such as Proteolysis Targeting Chimeras (PROTACs), and further exploration of its potential in combating other diseases, including viral and microbial infections. The versatility of this scaffold ensures it will remain a focal point of innovation in drug discovery for years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]

- 13. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Tetrahydroquinoline and tetrahydroisoquinoline derivatives as potential selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. benchchem.com [benchchem.com]

The Strategic Utility of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one in Modern Organic Synthesis

Introduction: Unveiling a Versatile Heterocyclic Building Block